2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-ethoxyphenyl)methanone
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Overview
Description
2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL(4-ETHOXYPHENYL)METHANONE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
The synthesis of 2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL(4-ETHOXYPHENYL)METHANONE typically involves the reaction of benzimidazole with appropriate methylation reagents. One common method is the reaction of benzimidazole with iodomethane under controlled conditions . Industrial production methods often involve the use of catalytic processes to enhance yield and purity. For example, the use of palladium-catalyzed amination reactions has been reported in the synthesis of similar compounds .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions typically yield corresponding oxides, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL(4-ETHOXYPHENYL)METHANONE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antibacterial, antifungal, and antiviral properties . In medicine, it is being explored for its potential use in the treatment of various diseases, including cancer and infectious diseases . In the industrial sector, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL(4-ETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby disrupting essential biological processes in target organisms . For example, it has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to other similar compounds, 2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL(4-ETHOXYPHENYL)METHANONE stands out due to its unique chemical structure and properties. Similar compounds include other imidazole derivatives such as 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole and 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole . These compounds share some common features, such as the presence of an imidazole ring, but differ in their specific substituents and overall structure. The unique properties of 2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL(4-ETHOXYPHENYL)METHANONE make it particularly valuable for certain applications, such as its enhanced biological activity and stability .
Properties
Molecular Formula |
C18H17N3O2 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-ethoxyphenyl)methanone |
InChI |
InChI=1S/C18H17N3O2/c1-2-23-14-9-7-13(8-10-14)17(22)21-12-11-20-16-6-4-3-5-15(16)19-18(20)21/h3-10H,2,11-12H2,1H3 |
InChI Key |
IZRIJZIALGZHAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN3C2=NC4=CC=CC=C43 |
solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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